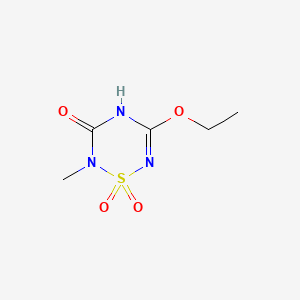
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine is a heterocyclic organic compound that contains a morpholine ring substituted with a bromo-chloro-thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine typically involves the reaction of 4-bromo-5-chloro-2-thiophenemethanol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thienyl ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the structure of the final compound synthesized from this intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Bromo-5-chloro-2-thienyl)methyl)piperidine
- 4-((4-Bromo-5-chloro-2-thienyl)methyl)pyrrolidine
- 4-((4-Bromo-5-chloro-2-thienyl)methyl)azetidine
Uniqueness
4-((4-Bromo-5-chlorothiophen-2-yl)methyl)morpholine is unique due to the presence of both bromo and chloro substituents on the thienyl ring, which can influence its reactivity and the types of reactions it can undergo. Additionally, the morpholine ring provides a versatile scaffold for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C9H11BrClNOS |
|---|---|
Poids moléculaire |
296.61 g/mol |
Nom IUPAC |
4-[(4-bromo-5-chlorothiophen-2-yl)methyl]morpholine |
InChI |
InChI=1S/C9H11BrClNOS/c10-8-5-7(14-9(8)11)6-12-1-3-13-4-2-12/h5H,1-4,6H2 |
Clé InChI |
RFNNTDCPBMZKAH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC(=C(S2)Cl)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl}azetidine](/img/structure/B8290502.png)



![2-amino-6-benzyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B8290534.png)







